![molecular formula C23H14F3N3O2S B2777765 (Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile CAS No. 1164512-73-5](/img/structure/B2777765.png)
(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 2H-isoindole group with a 1,3-dioxo substitution, an ethyl linker, a thiazole ring, and a phenyl ring with a trifluoromethyl substitution. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the double bond in the 2H-isoindole group could potentially lead to isomerism .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxo group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity .科学的研究の応用
Polymerization Catalysts
Catalysts for Propylene Polymerization : Certain chiral ansa-metallocene catalysts have been used in propylene polymerization to produce polypropylene with narrow molecular weight distributions. This process is crucial for creating specific types of plastics with desired physical properties (Collins, Kelly, & Holden, 1992).
Ethylene-Propylene Copolymerization : Some unbridged 2-arylindenylmetallocene complexes, similar in structure to the compound , have been used in the copolymerization of ethylene and propylene, which is a key process in producing elastomeric polypropylenes (Kravchenko & Waymouth, 1998).
Photocycloaddition Products
- Photocycloaddition Reactions : A Zn(II) coordination polymer underwent a photocycloaddition reaction, demonstrating potential for creating new materials with unique properties, such as selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu, Shi, Chen, & Lang, 2015).
Electroluminescent Device Properties
- Electroluminescent Materials : Certain Zn(II)-chelated complexes based on benzothiazole derivatives, which share structural similarities with the compound, have been explored for their electroluminescent device properties. These studies are crucial for the development of advanced materials in electronics and lighting industries (Roh et al., 2009).
Antimicrobial Activities
- Antimicrobial Compounds : Thiazoles and their fused derivatives have been synthesized and evaluated for antimicrobial activities. Such research is essential for the development of new pharmaceuticals and treatments for bacterial and fungal infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Catalysts for Hydrogen Generation
- Hydrogen Generation Catalysts : Certain zinc catalysts have been explored for on-demand hydrogen generation and carbon dioxide functionalization, which is significant in energy research and environmental applications (Sattler & Parkin, 2012).
作用機序
Target of Action
MLS000547317, also known as Larotrectinib , primarily targets the Tropomyosin receptor kinase (Trk) . Trk is a receptor tyrosine kinase activated by neurotrophins and is mutated in a variety of cancer cell types . It plays a crucial role in tumor cell growth and survival .
Mode of Action
Upon administration, Larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .
Biochemical Pathways
The biochemical pathways affected by Larotrectinib are primarily related to the signaling pathways involving Trk . By inhibiting Trk activation, Larotrectinib disrupts these pathways, leading to the induction of apoptosis and inhibition of cell growth .
Pharmacokinetics
It is known that larotrectinib is orally administered , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
The molecular and cellular effects of Larotrectinib’s action primarily involve the induction of apoptosis and inhibition of cell growth in tumors that overexpress Trk . This leads to a decrease in tumor size and potentially to the elimination of the tumor.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O2S/c24-23(25,26)16-5-3-4-14(11-16)10-15(12-27)20-28-17(13-32-20)8-9-29-21(30)18-6-1-2-7-19(18)22(29)31/h1-7,10-11,13H,8-9H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQLXIPMUVNANY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC(=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C\C4=CC(=CC=C4)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
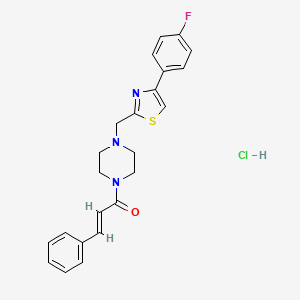
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2777685.png)
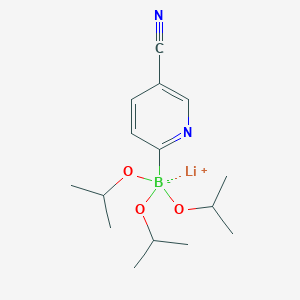
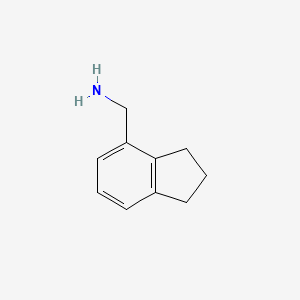
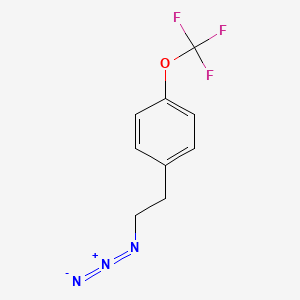
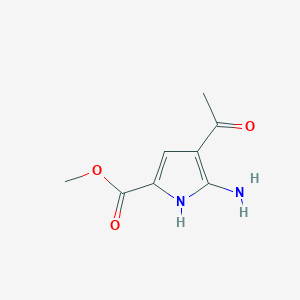
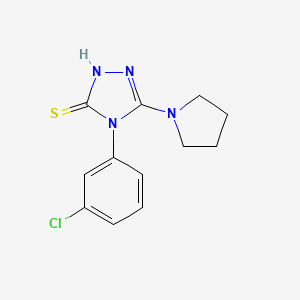
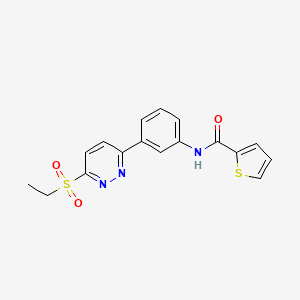

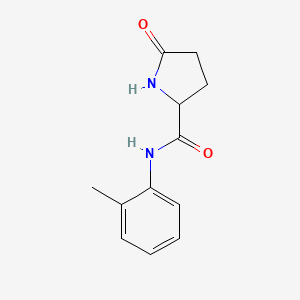

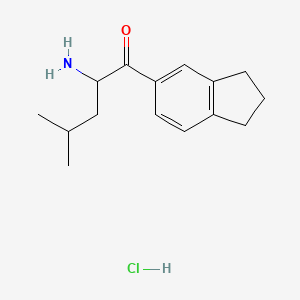
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)